3,4,4-Trichlorobut-3-en-2-yl 6-[(4-iodophenyl)carbamoyl]cyclohex-3-ene-1-carboxylate
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Overview
Description
3,4,4-Trichlorobut-3-en-2-yl 6-[(4-iodophenyl)carbamoyl]cyclohex-3-ene-1-carboxylate is a complex organic compound with a unique structure that includes multiple halogen atoms and a carbamoyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,4,4-Trichlorobut-3-en-2-yl 6-[(4-iodophenyl)carbamoyl]cyclohex-3-ene-1-carboxylate typically involves multiple steps, starting from readily available starting materials. The key steps include halogenation, cyclization, and carbamoylation reactions. Specific reaction conditions, such as temperature, solvent, and catalysts, are carefully controlled to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and scalability. Techniques such as continuous flow reactors and automated synthesis may be employed to enhance efficiency and reproducibility.
Chemical Reactions Analysis
Types of Reactions
3,4,4-Trichlorobut-3-en-2-yl 6-[(4-iodophenyl)carbamoyl]cyclohex-3-ene-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of dehalogenated products.
Substitution: Halogen atoms can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines) for substitution reactions. Reaction conditions such as temperature, solvent, and pH are optimized based on the desired transformation.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alkanes or alkenes.
Scientific Research Applications
3,4,4-Trichlorobut-3-en-2-yl 6-[(4-iodophenyl)carbamoyl]cyclohex-3-ene-1-carboxylate has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, such as drug development.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3,4,4-Trichlorobut-3-en-2-yl 6-[(4-iodophenyl)carbamoyl]cyclohex-3-ene-1-carboxylate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other halogenated carbamoyl derivatives and cyclohexene carboxylates. Examples include:
- 3,4,4-Trichlorobut-3-en-2-yl 6-[(4-bromophenyl)carbamoyl]cyclohex-3-ene-1-carboxylate
- 3,4,4-Trichlorobut-3-en-2-yl 6-[(4-chlorophenyl)carbamoyl]cyclohex-3-ene-1-carboxylate
Uniqueness
The uniqueness of 3,4,4-Trichlorobut-3-en-2-yl 6-[(4-iodophenyl)carbamoyl]cyclohex-3-ene-1-carboxylate lies in its specific halogenation pattern and the presence of an iodophenyl group, which may confer distinct chemical and biological properties compared to its analogs.
Properties
IUPAC Name |
3,4,4-trichlorobut-3-en-2-yl 6-[(4-iodophenyl)carbamoyl]cyclohex-3-ene-1-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17Cl3INO3/c1-10(15(19)16(20)21)26-18(25)14-5-3-2-4-13(14)17(24)23-12-8-6-11(22)7-9-12/h2-3,6-10,13-14H,4-5H2,1H3,(H,23,24) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JUHDCJRAQYYVQG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=C(Cl)Cl)Cl)OC(=O)C1CC=CCC1C(=O)NC2=CC=C(C=C2)I |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17Cl3INO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
528.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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